molecular formula C19H20ClNO3 B5215797 ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate

ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate

Cat. No.: B5215797
M. Wt: 345.8 g/mol
InChI Key: YFKJLBDYGMOMQB-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyl group, and a 4-chlorobenzylamino group attached to a 3-oxopropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with benzyl chloride and 4-chlorobenzylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate acts as the nucleophile, attacking the benzyl chloride to form the intermediate product. This intermediate then reacts with 4-chlorobenzylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: The benzyl and 4-chlorobenzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Nitro, bromo, and sulfonic acid derivatives.

Scientific Research Applications

Ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The presence of the benzyl and 4-chlorobenzyl groups allows for specific binding interactions, which can modulate the activity of the target protein. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate can be compared with other similar compounds, such as:

    Ethyl 2-benzyl-3-aminopropanoate: Lacks the 4-chlorobenzyl group, resulting in different chemical and biological properties.

    Ethyl 2-(4-chlorobenzyl)-3-aminopropanoate: Lacks the benzyl group, leading to variations in reactivity and target interactions.

    Ethyl 2-benzyl-3-(4-methylbenzyl)amino-3-oxopropanoate: Contains a methyl group instead of a chlorine atom, affecting its chemical behavior and biological activity.

The uniqueness of this compound lies in the presence of both benzyl and 4-chlorobenzyl groups, which confer specific chemical reactivity and biological interactions that are distinct from other similar compounds.

Properties

IUPAC Name

ethyl 2-benzyl-3-[(4-chlorophenyl)methylamino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-2-24-19(23)17(12-14-6-4-3-5-7-14)18(22)21-13-15-8-10-16(20)11-9-15/h3-11,17H,2,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKJLBDYGMOMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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